N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

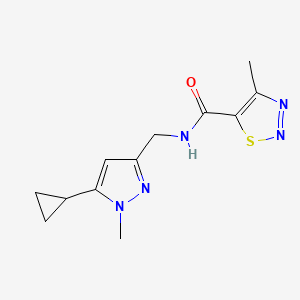

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1. The pyrazole moiety is linked via a methylene bridge to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. The cyclopropyl substituent may confer metabolic stability and modulate lipophilicity compared to other substituents like trifluoromethyl groups .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS/c1-7-11(19-16-14-7)12(18)13-6-9-5-10(8-3-4-8)17(2)15-9/h5,8H,3-4,6H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQOFGARSDDZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a pyrazole moiety, which are known for their biological activities. The molecular formula is , with a molecular weight of approximately 270.34 g/mol. Its structural characteristics are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds could be further developed as anticancer agents.

The mechanism through which this compound exerts its effects is likely multifaceted. Thiadiazole derivatives are known to interact with various cellular pathways, including apoptosis induction and inhibition of specific kinases involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, thiadiazoles have been investigated for their antimicrobial effects. Preliminary studies suggest that similar compounds exhibit activity against bacterial strains and fungi.

Table 2: Antimicrobial Activity Data

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 | |

| Compound B | S. aureus | 16 | |

| Target Compound | TBD | TBD | TBD |

Case Studies and Research Findings

Several research articles have reported on the synthesis and biological evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines using MTT assays. The results indicated promising anticancer activity correlated with structural modifications that enhance lipophilicity and bioavailability .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at specific positions on the thiadiazole ring significantly impact biological activity. For example, the introduction of electron-donating groups was shown to enhance cytotoxicity against cancer cells .

- In Vivo Studies : While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the therapeutic potential of these compounds. Animal models have been employed to assess the efficacy and safety profile of similar derivatives, showing reduced tumor growth rates in treated groups compared to controls .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have shown moderate to strong antiproliferative effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Similar thiadiazole derivatives have been documented to modulate enzyme activity related to inflammation pathways, indicating that this compound could also exhibit such properties.

Study 1: Anticancer Efficacy

In a study conducted on a series of thiazole derivatives, it was found that the presence of the thiadiazole ring significantly improved anticancer activity against human glioblastoma U251 cells . The synthesized compounds were evaluated using MTT assays, revealing IC50 values indicative of their potency.

Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory potential of similar compounds by assessing their ability to inhibit pro-inflammatory cytokines in vitro. The results showed a marked reduction in cytokine levels, suggesting that this compound may serve as a promising candidate for treating inflammatory diseases .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents and bioactivity:

Structure-Activity Relationships (SAR)

- Pyrazole Substituents :

- Trifluoromethyl groups (BTP2) enhance potency but reduce metabolic stability.

- Cyclopropyl groups (target compound) balance lipophilicity and stability.

- Thiadiazole Substituents :

- 4-Methyl substitution is conserved across analogs, likely stabilizing the thiadiazole ring and enhancing membrane permeability.

Q & A

Q. What are the key synthetic pathways for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves coupling reactions between thiadiazole and pyrazole derivatives. A common approach includes:

- Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.

- Step 2: Functionalization of the pyrazole moiety with a cyclopropyl group using cyclopropanation reagents (e.g., trimethylsulfoxonium iodide).

- Step 3: Coupling the modified pyrazole with a thiadiazole-carboxamide precursor via nucleophilic substitution or amide bond formation.

Optimization of reaction conditions (e.g., reflux in DMSO or acetonitrile, pH control) is critical to achieving high yields (≥70%) and purity .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, thiadiazole carbons at δ 160–170 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNOS) and fragmentation patterns.

- X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and torsional strain in the cyclopropyl group .

Q. What are the primary physicochemical properties of this compound?

Key properties include:

- Molecular Weight: ~324.42 g/mol.

- LogP (Octanol-Water): Predicted ~2.8 (indicating moderate lipophilicity).

- Solubility: Poor aqueous solubility (<0.1 mg/mL), requiring DMSO or ethanol for dissolution in bioassays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Experimental Design: Variations in assay conditions (e.g., pH, incubation time) or cell lines (e.g., HeLa vs. MCF-7).

- Compound Purity: Impurities >5% can skew results; HPLC purity verification (≥95%) is essential.

- Target Selectivity: Use molecular docking (AutoDock Vina) to validate interactions with enzymes (e.g., COX-2, EGFR) and compare binding affinities (ΔG values) .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations: Analyze conformational stability in biological membranes (e.g., POPC lipid bilayers).

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., thiadiazole sulfur for nucleophilic attacks).

- ADMET Prediction: Tools like SwissADME assess bioavailability (%F = 45–60%) and cytochrome P450 interactions .

Q. How can crystallography data improve experimental design?

Using SHELXL for refinement:

- High-Resolution Data: Resolve disorder in the cyclopropyl group (common in flexible moieties).

- Twinned Crystals: Apply twin laws (e.g., HKLF5 format) to correct intensity overlaps.

- Hydrogen Bonding Networks: Identify key interactions (e.g., N–H···O bonds) to guide co-crystallization studies with target proteins .

Q. What strategies optimize synthetic yields for scale-up?

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 15–20%.

- Catalyst Screening: Pd/C or CuI for coupling steps increases efficiency (turnover number >100).

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.